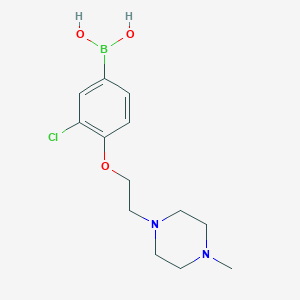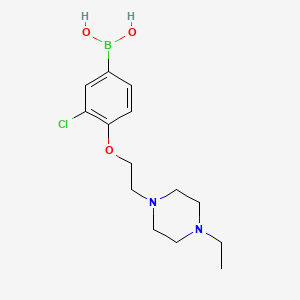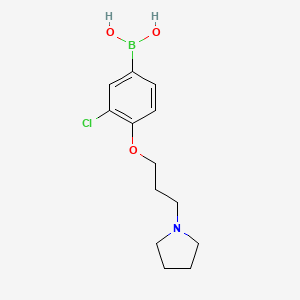
1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid
Übersicht
Beschreibung
1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid (DHP-4C) is a synthetic organic compound belonging to the class of thiazoles. It is a white, crystalline powder with an empirical formula of C7H10N2O2S and a molecular weight of 190.24 g/mol. DHP-4C is a versatile compound with applications in various fields, including organic synthesis, drug discovery, and materials science. In particular, it has been used in the synthesis of novel heterocyclic compounds, such as thiazolopiperidinones and dihydrothiazole derivatives. Additionally, DHP-4C has been used to investigate the mechanism of action of drugs, to study the biochemical and physiological effects of drugs, and to develop new laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Central Nervous System (CNS) Acting Drugs
Heterocyclic compounds containing nitrogen (N), sulfur (S), and oxygen (O), including structures related to piperidine and carboxylic acids, are the largest class of organic compounds with potential CNS activity. These compounds range in effects from depression to euphoria to convulsion. Chiral amines may be used for deriving chiral carboxylic acids, components of tautomers, some of which may cause parkinsonism and Stevens Johnson syndrome (Saganuwan, 2017).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are highlighted for their role as microbial inhibitors at concentrations below desired yields and titers, despite their beneficial use as precursors for a variety of industrial chemicals. Their potency as microbial inhibitors, commonly used as food preservatives, underscores their impact on E. coli and S. cerevisiae, pointing to avenues for metabolic engineering to increase robustness (Jarboe et al., 2013).
Synthesis and Biological Activity
The synthesis of acyl thioureas and acyl thiosemicarbazides, which can be produced from carboxylic acids, showcases the application in creating compounds with antimicrobial, fungicidal, antitumor, antiviral, and antifungal activities. This indicates a significant research interest in these compounds as potential biologically active agents (Kholodniak & Kovalenko, 2022).
Plant-derived Carboxylic Acids
Natural carboxylic acids derived from plants, such as benzoic, cinnamic, and caffeic acids, exhibit a range of biological activities including antioxidant, antimicrobial, and cytotoxic effects. The structure of these acids influences their biological activity, highlighting the importance of hydroxyl groups and conjugated bonds (Godlewska-Żyłkiewicz et al., 2020).
Anti-mycobacterial Activity
Piperazine and its analogues have been identified as key structures in the development of anti-mycobacterial agents, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the importance of the piperazine moiety in medicinal chemistry for developing new anti-TB molecules (Girase et al., 2020).
Carboxylic Acid Bioisosteres
The exploration of novel carboxylic acid bioisosteres has been a significant area of interest in drug design. These bioisosteres are developed to overcome the limitations associated with carboxylic acid-containing drugs, such as toxicity, metabolic instability, or poor diffusion across biological membranes. The review emphasizes the innovation in creating carboxylic acid substitutes with improved pharmacological profiles (Horgan & O’ Sullivan, 2021).
Eigenschaften
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c12-8(13)7-1-4-11(5-2-7)9-10-3-6-14-9/h7H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSIQDOKGZRSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid](/img/structure/B1434268.png)



![4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434275.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid](/img/structure/B1434276.png)




